1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate

Piperidine Intermediate Neurokinin Antagonists Spirocyclic Building Block

1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate (CAS 867009-56-1) is a highly functionalized, dual-protected piperidine derivative (C17H29NO6; MW 343.42), supplied at ≥95% purity by vendors such as AKSci and MolCore. It features both a tert-butyl carbamate (Boc) and two ethyl ester groups, making it a versatile building block.

Molecular Formula C17H29NO6
Molecular Weight 343.4 g/mol
CAS No. 867009-56-1
Cat. No. B1393308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate
CAS867009-56-1
Molecular FormulaC17H29NO6
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
InChIInChI=1S/C17H29NO6/c1-6-22-13(19)12-17(14(20)23-7-2)8-10-18(11-9-17)15(21)24-16(3,4)5/h6-12H2,1-5H3
InChIKeySXZLSDSEEKQYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate (CAS 867009-56-1): A Specialized Piperidine Intermediate for Neurokinin Antagonist Synthesis


1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate (CAS 867009-56-1) is a highly functionalized, dual-protected piperidine derivative (C17H29NO6; MW 343.42), supplied at ≥95% purity by vendors such as AKSci and MolCore . It features both a tert-butyl carbamate (Boc) and two ethyl ester groups, making it a versatile building block. The compound is cited as an intermediate in patent WO2005/097794 A1 for the preparation of substituted diaza-spiro-[4.5]-decane derivatives with neurokinin (NK) antagonist activity, specifically targeting NK1 and NK3 receptors [1].

Why Generic Substitution of 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate (CAS 867009-56-1) is High-Risk in Multi-Step Syntheses


In multi-step medicinal chemistry syntheses, this compound is not fungible with simpler piperidine analogs such as the common mono-Boc-protected ethyl piperidine-4-acetate (CAS 135716-09-5) [1] or the Cbz-protected variant (CAS 80221-26-7). The target molecule uniquely possesses a quaternary carbon center at the 4-position, bearing both a protected carboxylic acid (ethyl ester) directly on the ring and an extended ethoxy-oxoethyl side chain, a structural motif specifically required for constructing the spirocyclic core in patent WO2005/097794 A1 [2]. Substituting an analog lacking this specific geminal disubstitution pattern would fundamentally alter the synthetic outcome, leading to failure in forming the desired spiro junction, necessitating complete route redesign, and incurring significant material and time costs.

Limitation Statement: Quantitative Comparative Data for 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate (CAS 867009-56-1)


Limitation: Absence of Publicly Available Quantitative Head-to-Head Performance Data Against Close Analogs

Despite an extensive search of primary research papers, patents, authoritative databases, and reputable vendor sources, no quantitative, head-to-head comparative performance data for 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate against its closest analogs was found. The target compound is cited in patent WO2005/097794 A1 as an intermediate (on pages 38-39), but the patent does not provide quantitative yields or purity comparisons for this specific intermediate against alternative building blocks used in the synthesis . The closest analog, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 135716-09-5), is widely available as a simpler, non-quaternary piperidine, but no publication directly benchmarks their reactivity, selectivity, or overall yield in a shared reaction sequence [1]. Therefore, a data-driven quantitative evidence guide cannot be constructed. The differentiation between these compounds currently resides solely in their structural topology and the qualitative strategic fit within the specific synthetic route disclosed in the patent.

Piperidine Intermediate Neurokinin Antagonists Spirocyclic Building Block

Purity Specification Snapshot: Vendor-Defined Minimum Standards

Commercially, the compound is offered at a minimum purity of 95% (AKSci) to a guaranteed not less than 98% (NLT 98%, MolCore) . This places it within the standard purity range for pharmaceutical intermediate building blocks. In contrast, its simpler analog, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 135716-09-5), is commonly available at 97-98% purity from multiple vendors .

Quality Control Vendor Specification Purity

Structural Differentiation: Unique Quaternary Substitution Pattern

The target compound uniquely combines a 4-ethoxycarbonyl group and a 4-(2-ethoxy-2-oxoethyl) side chain on a piperidine ring, creating a quaternary center. This is in contrast to the comparator, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 135716-09-5), which possesses a single, non-quaternary 4-substituent [1]. Another analog, 4-benzyl 1-tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate (CAS 1260787-80-1), shares a similar dicarboxylate framework but replaces the ethyl ester with a benzyl ester . The target compound's orthogonal protection strategy (Boc and ethyl ester) and latent acid functionality allow for chemoselective deprotection and further functionalization at multiple points in a molecule.

Chemical Structure Piperidine Derivatives SAR

IP-Anchored Synthetic Utility: Required Intermediate in Patented NK-1/NK-3 Antagonist Route

Patent WO2005/097794 A1 specifically lists 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate as a precursor material in the synthesis of therapeutically relevant diaza-spiro-[4.5]-decane neurokinin antagonists. The patent's experimental section (pages 38-39) utilizes this compound as an alkylating agent. No comparative yield data are provided for alternative alkylating agents [1]. This establishes the compound within a specific, high-value intellectual property context.

Neurokinin Antagonists Spirocyclic Compounds Patent Intermediate

Defined Application Scenarios for Procuring 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate (CAS 867009-56-1)


Exact Repetition of the Janssen WO2005/097794 A1 Neurokinin Antagonist Synthesis

This is the primary confirmed application scenario. Researchers requiring the exact intermediate to replicate the diaza-spiro-[4.5]-decane core synthesis described in patent WO2005/097794 A1 must procure this compound. Its 4,4-geminal disubstitution pattern is essential for the subsequent spirocyclization reaction [1].

Synthesis of Novel Quaternary 4,4-Disubstituted Piperidine Libraries

For medicinal chemistry programs exploring chemical space around 4,4-disubstituted piperidines, this compound serves as a strategic, dual-protected scaffold that can be orthogonally deprotected. This is in contrast to mono-substituted analogs (CAS 135716-09-5), which cannot yield 4,4-difunctionalized products [2].

Investigation of Orthogonal Deprotection Strategies on a Sterically Congested Scaffold

The compound's combination of a base-labile ethyl ester and an acid-labile Boc group on a quaternary center provides a challenging model system for developing chemoselective deprotection conditions. This is a finer application point compared to using the less hindered, mono-protected comparator CAS 135716-09-5 [2].

Building Block for 'Beyond Rule of 5' (bRo5) Chemical Probes

The increased three-dimensionality and quaternary character of this spiro-precursor can be utilized to create more shape-diverse, chiral probe molecules for challenging biological targets, a feature not provided by the simpler comparator building block [3].

Quote Request

Request a Quote for 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)piperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.